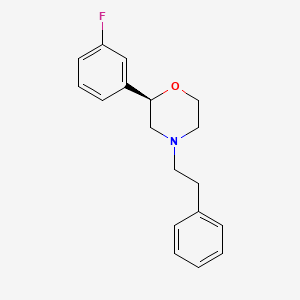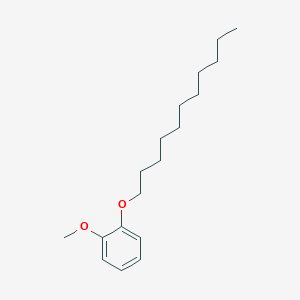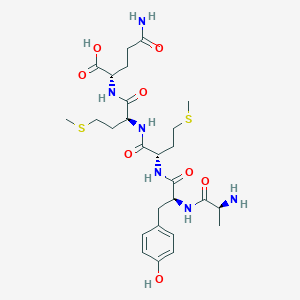
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of isoquinoline and trifluoroacetic acid Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid typically involves the reaction of 5-chloro-6-fluoroisoquinoline with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield isoquinoline derivatives. Substitution reactions may yield a variety of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with specific molecular targets.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-6-fluoroquinoline
- 6-fluoroisoquinoline
- 5-chloroisoquinoline
Comparison: Compared to similar compounds, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid has unique properties due to the presence of both chloro and fluoro substituents on the isoquinoline ring and the trifluoroacetic acid moiety
Eigenschaften
CAS-Nummer |
918490-53-6 |
|---|---|
Molekularformel |
C11H6ClF4NO2 |
Molekulargewicht |
295.62 g/mol |
IUPAC-Name |
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H5ClFN.C2HF3O2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;3-2(4,5)1(6)7/h1-5H;(H,6,7) |
InChI-Schlüssel |
KVDMFPKRUHWYGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




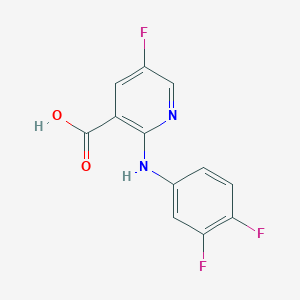
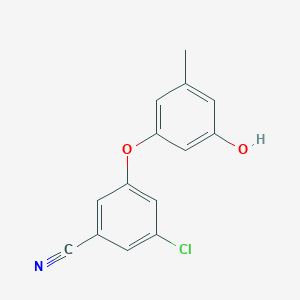
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)



